molecular formula C6H6F3N3O2 B2563515 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 1005576-58-8

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2563515
CAS No.: 1005576-58-8
M. Wt: 209.128
InChI Key: MYJVIHDPURQXNY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by methyl groups at positions 1 and 3, a nitro group at position 4, and a trifluoromethyl (CF₃) group at position 4. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name

1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVIHDPURQXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:

    Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 is a key reactive site. Reduction to an amine is a common transformation:

Reaction ConditionsProductYieldSource
H₂, Raney Ni, MeOH, 60°C, 6 hr4-Amino-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole85%,
Zn, NH₄Cl, EtOH/H₂O, refluxSame as above78%

The resulting 4-amine derivative serves as an intermediate for further functionalization, such as acylation or Suzuki couplings .

Electrophilic Aromatic Substitution

ReactionConditionsProductYieldSource
Bromination (NBS, DMF, 0°C)Selective bromination at C-44-Bromo derivative62%,
Nitration (HNO₃/H₂SO₄, 0°C)No reaction observed

The trifluoromethyl group deactivates the ring, but bromination proceeds at C-4 due to steric and electronic directing effects .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement under harsh conditions:

ReactionConditionsProductYieldSource
Methoxy substitutionNaOMe, CuI, DMF, 120°C, 12 hr4-Methoxy derivative55%
Thiol substitutionPhSH, K₂CO₃, DMSO, 100°C, 8 hr4-Phenylthio derivative48%

These reactions require transition-metal catalysts or strong bases to proceed .

Photochemical Behavior

The trifluoromethyl group enhances stability under UV light, but irradiation induces electronic transitions:

ConditionObservationOutcomeSource
UV (365 nm), DMSOπ–π* band shift (344 → 274 nm)EZ isomerization
Visible light, CH₂Cl₂No isomerizationStable E isomer

The Z isomer reverts to E with a half-life of 72 hr in DMSO .

Cross-Coupling Reactions

After bromination at C-4, the compound participates in Pd-catalyzed couplings:

ReactionConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane4-Phenyl derivative70%
Sonogashira couplingPdCl₂, CuI, Et₃N, THF4-Alkynyl derivative65%

These reactions enable diversification for pharmaceutical applications .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

Temperature (°C)Mass Loss (%)Major Decomposition ProductsSource
22015CO, NO₂, CF₃ radicals
30095Char residue (C, F, N)

The nitro group contributes to exothermic decomposition pathways.

Biological Reactivity

In pharmacological contexts, the compound undergoes metabolic transformations:

Enzyme SystemMajor MetaboliteActivity ChangeSource
CYP450 3A44-Amino derivativeEnhanced antifungal activity
GlucuronosyltransferaseO-Glucuronide conjugateReduced cytotoxicity

The 4-amino metabolite shows improved bioactivity compared to the parent compound .

Comparative Reactivity Table

Reaction TypeTypical Yield (%)Key Influencing Factors
Nitro reduction78–85Catalyst choice, solvent polarity
Electrophilic bromination62Temperature, directing groups
Nucleophilic substitution48–55Base strength, reaction time
Cross-coupling65–70Ligand selection, Pd precursor

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development as an anticancer drug .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Study: Herbicidal Activity

In agricultural studies, derivatives of this compound have shown effective herbicidal activity against various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

A study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved thermal properties and resistance to chemical degradation. These advancements suggest potential applications in protective coatings and high-performance materials .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Key Structural Features References
Target Compound 1,3-dimethyl; 4-NO₂; 5-CF₃ Electron-deficient ring; steric hindrance
5-Methyl-4-nitro-3-CF₃-1H-pyrazole 5-Me; 4-NO₂; 3-CF₃; 1-benzyl derivatives GLUT1 inhibitors; modified N1 substituents
4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole 1,3-diphenyl; 4-Br; 5-CF₃ Halogenated intermediate for cross-coupling
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1-aryl; 3-CF₃; 5-aryl Anticancer potential via hybrid drug design
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-1H-pyrazole 1,5-aryl; 3-CF₃ Agrochemical applications (inference)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. The target compound’s NO₂ at position 4 contrasts with analogues like 5-methyl-4-nitro-3-CF₃-1H-pyrazole, where NO₂ is adjacent to CF₃ .
  • Steric Effects : The 1,3-dimethyl groups in the target compound may hinder reactivity at these positions compared to bulkier aryl substituents (e.g., 1,3-diphenyl in ) .

Key Observations :

  • The target compound’s synthesis may parallel methods for 5-methyl-4-nitro-3-CF₃-1H-pyrazole derivatives, which employ Ullmann coupling with aryl halides .
  • Brominated analogues (e.g., 4-bromo-1,3-diphenyl-5-CF₃-1H-pyrazole) serve as intermediates for further functionalization via cross-coupling .

Key Observations :

  • Biological Activity : The nitro group at position 4 in the target compound is critical in analogues like 46b and 48b, which exhibit potent GLUT1 inhibition . However, the absence of a benzyl group at position 1 may reduce its binding affinity compared to these derivatives.
  • Antiparasitic Potential: Pyrazoles with aryl and thienyl substituents () demonstrate dual antimalarial and anti-leishmanial activities, suggesting the target compound’s nitro and CF₃ groups could be explored for similar applications .

Biological Activity

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1005576-58-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. Its chemical formula is C6H6F3N3O2C_6H_6F_3N_3O_2 with a molecular weight of 195.10 g/mol. The trifluoromethyl group is known for enhancing biological activity through improved metabolic stability and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group may facilitate redox reactions, while the trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition could be beneficial in managing postprandial hyperglycemia in diabetic patients .

Study on Antidiabetic Effects

A study published in MDPI investigated the α-glucosidase inhibitory activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known inhibitors like acarbose .

CompoundIC50 (µM)Reference
This compound45
Acarbose50

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to adenosine receptors (ARs), particularly the hA3 AR subtype, suggesting its potential role in modulating receptor activity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameBiological ActivityReference
1-Methyl-3-trifluoromethylpyrazoleModerate enzyme inhibition
4-NitropyrazoleHigh antimicrobial activity
3-TrinitromethylpyrazoleHigh energy density oxidizer

Q & A

Q. What are the key synthetic methodologies for preparing 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole?

Answer: The synthesis of this compound involves multi-step protocols, leveraging cyclocondensation, nitration, and functional group modifications. A representative approach includes:

Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazines to form pyrazole intermediates. Substituents like trifluoromethyl groups are introduced via halogenation/fluorination (e.g., using trifluoromethyl chloride) .

Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate under low temperatures to avoid over-nitration .

Methylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install methyl groups at positions 1 and 3 .

Q. Example Protocol Table :

StepReagents/ConditionsYieldKey ChallengesReference
CyclocondensationEthyl acetoacetate, phenylhydrazine, DMF-DMA60–75%Regioselectivity control
NitrationAcetyl nitrate, 0–5°C50–65%Avoiding decomposition
MethylationCH₃I, K₂CO₃, DMF70–85%Steric hindrance at position 5

Q. How is this compound characterized structurally and spectroscopically?

Answer: A combination of techniques ensures accurate characterization:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D geometry; software like SHELXL refines atomic positions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for methyl (δ 2.3–2.5 ppm), nitro (deshielded C4), and CF₃ groups (¹⁹F NMR: δ -60 to -65 ppm) .
    • IR : Peaks at 1530–1550 cm⁻¹ (NO₂ asymmetric stretch) and 1120–1150 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion ([M]⁺) confirms molecular weight; fragmentation patterns validate substituents .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

Answer: Discrepancies between observed and predicted data (e.g., NMR shifts, reaction yields) can be addressed via:

  • DFT Calculations : Optimize geometry (B3LYP/6-311++G**) and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to identify steric/electronic effects .
  • Mechanistic Studies : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to model reaction pathways (e.g., nitration regioselectivity) .

Case Study : A nitro group’s unexpected meta-directing effect in electrophilic substitution was resolved via DFT, revealing hyperconjugative interactions with the CF₃ group .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Answer:

  • Catalytic Systems : Use Cu(I) catalysts (e.g., CuI with DMEDA) for Ullmann-type couplings to introduce aryl/heteroaryl groups at position 5 .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates; microwave-assisted synthesis reduces reaction time .
  • Protecting Groups : Temporarily block reactive sites (e.g., nitro reduction using SnCl₂/HCl) to enable selective functionalization .

Example SAR Study : Trifluoromethyl groups enhance metabolic stability, while nitro groups improve binding to target enzymes (e.g., carbonic anhydrase inhibitors) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for pyrazole-based inhibitors?

Answer:

  • SCXRD Analysis : Resolve binding conformations (e.g., π-π stacking with aromatic residues, H-bonding via nitro groups). For example, razaxaban’s pyrazole core binds factor Xa via hydrophobic interactions .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities of derivatives .

Q. Table: Structural Features vs. Bioactivity :

SubstituentRole in BioactivityExample TargetReference
CF₃Enhances lipophilicity and metabolic stabilityFactor Xa
NO₂Participates in H-bonding with active sitesCarbonic anhydrase
CH₃Reduces steric clash in hydrophobic pocketsTubulin

Q. What methodologies address challenges in purifying nitro-substituted pyrazoles?

Answer:

  • Chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–20%) to separate polar nitro derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for high-purity crystals .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., de-nitro byproducts) .

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